N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea is a compound derived from the thiadiazole class, which has garnered attention due to its diverse biological activities. This compound features a thiadiazole ring, which is known for its role in various pharmacological applications, including antimicrobial and anticancer properties. The structural uniqueness of this compound arises from the combination of the thiadiazole moiety with an ethyl group and a urea functional group, enhancing its potential for interaction with biological targets.
N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea belongs to the broader classification of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are often classified based on the position of the nitrogen atoms within the ring structure (1,2,3 or 1,3,4). The specific compound in question is classified under 1,3,4-thiadiazoles due to its structural characteristics.
The synthesis of N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea can be approached through several methods:
These methods often require careful control of temperature and reaction time to optimize yield and purity.
The molecular structure of N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea can be depicted as follows:
The thiadiazole ring contributes to the compound's electronic properties and reactivity due to its electron-withdrawing characteristics.
N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea can participate in various chemical reactions:
These reactions highlight the versatility of N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea in synthetic chemistry.
The mechanism of action for N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea primarily involves its interaction with biological targets:
Data from studies show that derivatives of thiadiazoles can exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells.
N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea possesses distinct physical and chemical properties:
These properties make it suitable for various applications in medicinal chemistry.
N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea has several notable applications:
The 1,3,4-thiadiazole scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by a sulfur-containing five-membered ring with two nitrogen atoms. This architecture confers distinctive electronic properties, including regions of low electron density (σ-holes) at the sulfur atom due to low-lying C-S σ* orbitals, facilitating targeted interactions with biological macromolecules [4] [10]. As a bioisostere of pyrimidine nucleotides, thiadiazoles exhibit intrinsic biomimetic properties that enable interference with nucleic acid metabolism and enzyme functions [10].
Table 1: Key Physicochemical Properties of 1,3,4-Thiadiazole vs. Bioisosteres
Property | 1,3,4-Thiadiazole | Pyrimidine | 1,2,4-Oxadiazole |
---|---|---|---|
Aromaticity | High | High | Moderate |
Dipole moment (Debye) | 3.5-4.2 | 2.1-2.5 | 3.0-3.5 |
Hydrogen-bonding capacity | Dual (S, N) | Dual (N) | Single (N) |
Membrane permeability | High (mesoionic nature) | Moderate | Moderate |
Metabolic stability | High | Variable | Moderate |
The mesoionic character of 1,3,4-thiadiazoles enhances membrane penetration capabilities, contributing to favorable pharmacokinetic profiles observed in clinically approved thiadiazole-containing drugs (e.g., acetazolamide, methazolamide) [10]. Molecular hybridization strategies linking thiadiazoles to urea moieties exploit synergistic effects—the urea group provides hydrogen-bonding functionality complementary to the electron-deficient thiadiazole ring, creating versatile pharmacophores capable of multi-target engagement [8]. This hybrid architecture underpins the chemical significance of N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea (molecular formula: C₅H₈N₄OS; molecular weight: 172.21 g/mol), where the ethyl-urea substituent modulates lipophilicity while the thiadiazole core maintains planar geometry for biomolecular interactions [6].
The therapeutic exploration of thiadiazole-urea hybrids emerged from seminal work on sulfonamide-bearing thiadiazoles in the mid-20th century. Early patents (e.g., US3990881A) documented 5-(heterocyclic sulfamoyl)-1,3,4-thiadiazol-2-ylurea derivatives primarily developed as herbicidal agents, establishing foundational synthetic routes for thiadiazole functionalization [2] [7]. These methodologies enabled nucleophilic displacement at the thiadiazole C2 and C5 positions, permitting strategic incorporation of urea linkers.
Table 2: Evolution of Thiadiazole-Urea Hybrid Development
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
1970s-1980s | Herbicidal sulfamoyl-thiadiazolylureas (e.g., US3990881A) | Agricultural chemistry |
1990s-2000s | Antimicrobial thiadiazolylureas (e.g., 5-amino-substituted variants) | Anti-infectives |
2005-2015 | Diuretic/antihypertensive agents targeting carbonic anhydrase | Cardiovascular disorders |
2015-Present | Targeted anticancer hybrids (e.g., kinase inhibitors; apoptosis inducers) | Oncology |
The structural simplification from complex sulfamoyl-ureas to unsubstituted N-ethyl-N'-1,3,4-thiadiazol-2-ylurea (CAS: 63347-97-7) represented a strategic shift toward molecular efficiency. Retaining the critical hydrogen-bonding urea moiety while eliminating the sulfamoyl group reduced molecular weight and synthetic complexity, enhancing drug-likeness parameters . The ethyl substituent specifically addresses the "methylene linker effect," optimizing distance between the thiadiazole and terminal N-ethyl group for optimal target engagement—a design principle validated in diuretic thiadiazole derivatives where alkyl chain length directly influenced carbonic anhydrase inhibition [8].
Synthetic access to N-ethyl-N'-1,3,4-thiadiazol-2-ylurea exploits three principal routes:
Table 3: Synthetic Methods for N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea
Method | Reagents/Conditions | Yield (%) | Purity Advantage |
---|---|---|---|
Reflux cyclization | POCI₃, reflux, 6h | 50-55 | Easier workup |
Thiazole cyclization | Ethyl isothiocyanate, DMF, 80°C, 12h | 45-68 | Higher regioselectivity |
One-pot synthesis | Ethyl isocyanate, CH₃CN/K₂CO₃, 60°C, 4h | 70-85 | Superior atom economy |
Crystallographic characterization confirms the compound exists as white crystalline solids (melting point: 164-165°C), with solubility profiles favoring polar aprotic solvents (DMF, DMSO) over aqueous media—a property modifiable through salt formation (e.g., hydrochloride derivatives) [6]. The canonical SMILES representation (CCNC(=O)NC₁=NN=CS₁) accurately depicts the ethylurea-thiadiazole connectivity, while spectroscopic signatures include distinctive IR stretches: 3340 cm⁻¹ (N-H urea), 1685 cm⁻¹ (C=O urea), and 1580 cm⁻¹ (C=N thiadiazole) [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3